N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide
Description
N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide is a synthetic compound with significant potential across various scientific fields
Properties
IUPAC Name |
N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-2-21-18(24)11-16-5-3-4-10-23(16)13-19-22-12-17(25-19)14-6-8-15(20)9-7-14/h6-9,12,16H,2-5,10-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJJBDKLIOAYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1CCCCN1CC2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis, starting from commercially available precursors. Common steps include the formation of the oxazole ring, which can be achieved through a condensation reaction involving a nitrile and a carboxylic acid derivative. The piperidine ring can be introduced via reductive amination, and the fluorophenyl group through nucleophilic aromatic substitution.
Industrial Production Methods: Industrial production methods often leverage optimization of reaction conditions to maximize yield and purity. This may involve high-throughput screening of catalysts, solvents, and temperatures. Techniques such as flow chemistry can be employed for scalable and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions including:
Oxidation: Oxidative conditions can modify the electron-rich sites of the compound, potentially altering the fluorophenyl group.
Reduction: Reduction reactions may target the oxazole ring, leading to ring-opening reactions.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine and fluorophenyl sites, respectively.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles like halides or alkylating agents.
Major Products: The major products formed from these reactions depend on the reaction conditions but may include derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for creating more complex molecules. Its diverse reactivity makes it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine: In biological and medical research, N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: Industrially, this compound finds applications in the production of advanced materials and chemical intermediates for various commercial products.
Mechanism of Action
The mechanism by which N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The pathways involved can range from modulation of signal transduction processes to inhibition of enzyme activity, depending on the specific application and target.
Comparison with Similar Compounds
N-methyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide
N-ethyl-2-[1-[[5-(4-methylphenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide
N-ethyl-2-[1-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide
Each of these compounds possesses slight modifications that can significantly alter their reactivity and application, making N-ethyl-2-[1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-2-yl]acetamide a distinctive and valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
